Physicochemical Differentiation vs. De-Bromo Analog
The 5-bromo substitution increases molecular weight by 78.90 Da (41.1% increase) and elevates computed lipophilicity relative to the de-bromo analog 6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid (CAS 1880193-33-8, MW 192.17) [1]. The target compound has XLogP3 of 1.5 versus an estimated ~0.5 for the de-bromo analog based on the absence of the hydrophobic bromine substituent [1]. This lipophilicity increase shifts the compound into a more favorable LogP window (1–3) for passive membrane permeability while adding only one heavy atom [1].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 271.07 g/mol, XLogP3 1.5, heavy atom count 15 [1] |
| Comparator Or Baseline | 6-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid (CAS 1880193-33-8): MW 192.17 g/mol, XLogP3 ~0.5 (estimated, no Br), heavy atom count 14 |
| Quantified Difference | ΔMW +78.90 Da (+41.1%); ΔXLogP3 approximately +1.0 log unit |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0 algorithm) and Chemsrc databases |
Why This Matters
The 41% higher molecular weight and ~1 log unit increase in lipophilicity directly affect pharmacokinetic parameter predictions (e.g., LogD, permeability) and must be accounted for when selecting between brominated and non-brominated building blocks for lead optimization programs.
- [1] PubChem Compound Summary, CID 131082687: 5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid. Computed properties: MW 271.07, XLogP3-AA 1.5, heavy atom count 15. National Center for Biotechnology Information. View Source
